molecular formula C20H20O4 B12519070 (1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 820991-14-8

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B12519070
CAS No.: 820991-14-8
M. Wt: 324.4 g/mol
InChI Key: JLXOVQLWKAGPGX-QZTJIDSGSA-N
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Description

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a phenoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.

    Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.

    (1R,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the phenoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

820991-14-8

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H20O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,22,23)/t17-,18-/m1/s1

InChI Key

JLXOVQLWKAGPGX-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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